molecular formula C12H14BrIO B13070464 1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene

1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene

Katalognummer: B13070464
Molekulargewicht: 381.05 g/mol
InChI-Schlüssel: LPLVAGPOHKPGRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is a complex organic compound with the molecular formula C12H14BrIO. It is characterized by the presence of both bromine and iodine atoms, which contribute to its unique chemical properties. This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to achieve the desired purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness. Industrial production would also involve stringent quality control measures to ensure the compound’s consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for 1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is unique due to the combination of bromine and iodine atoms within its structure, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable for specific research applications where such properties are required.

Eigenschaften

Molekularformel

C12H14BrIO

Molekulargewicht

381.05 g/mol

IUPAC-Name

1-bromo-2-[(2-iodocyclopentyl)oxymethyl]benzene

InChI

InChI=1S/C12H14BrIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2

InChI-Schlüssel

LPLVAGPOHKPGRV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)I)OCC2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.